Serine human angiotensin tetradecapeptide

Description

Context within the Renin-Angiotensin System (RAS) Cascade

The RAS is a cascade of enzymatic reactions that ultimately generates a series of angiotensin peptides with diverse physiological functions. The classical pathway begins with the cleavage of angiotensinogen (B3276523) by the enzyme renin, the rate-limiting step in the cascade. nih.gov This process releases the decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I into the potent vasoconstrictor, Angiotensin II. nih.gov However, the RAS is now understood to be far more complex, with alternative pathways and numerous other active peptides. nih.gov

Serine human angiotensin tetradecapeptide contains the primary cleavage site for renin, which acts between a leucine (B10760876) and valine residue to produce Angiotensin I. This makes the tetradecapeptide an excellent precursor model for studying the initial step of the RAS. Furthermore, it can be acted upon by other enzymes, such as rat mesenteric arterial bed (MAB) elastase-2, to directly generate Angiotensin II. scribd.comnih.gov This highlights its utility in exploring alternative, non-canonical pathways of angiotensin generation.

The use of a synthetic and purified substrate like this compound offers significant advantages in experimental settings. It allows for the precise determination of enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximal reaction velocity (Vmax), without the confounding variables present in natural plasma or tissue extracts. nih.gov Researchers have used this tetradecapeptide to characterize and compare the activity of various RAS enzymes, including renin, tonin, and elastase-2, providing valuable insights into their substrate specificity and catalytic efficiency. nih.govahajournals.org

Historical Perspectives in Biochemical and Physiological Research

The synthesis of a tetradecapeptide renin substrate was first reported in 1958 by Skeggs et al. mdpi.comnih.gov This was a landmark achievement, providing researchers with a chemically defined tool to investigate the RAS. Prior to this, studies relied on less pure preparations of natural angiotensinogen. The availability of a synthetic substrate with biological activity comparable to the natural product revolutionized the field, enabling more controlled and reproducible experiments. nih.govmdpi.com Early studies using this tetradecapeptide focused on understanding the basic mechanisms of Angiotensin II formation and its physiological effects, such as its impact on blood pressure. nih.govresearchgate.net

Current Research Frontiers and Unresolved Questions

While this compound has been instrumental, its use has also highlighted areas for further investigation. A key finding is that the kinetic properties of enzymes acting on the synthetic tetradecapeptide can differ from those observed with the full-length natural substrate, angiotensinogen. For instance, the Km value for human renin with the tetradecapeptide is about 10-fold higher than with angiotensinogen, suggesting that the larger structure of the natural substrate influences enzyme-substrate interactions. nih.govnih.govnih.gov

This discrepancy has spurred the development of novel substrates, including fluorogenic and modified peptides, to create more sensitive and specific assays for RAS enzymes. scribd.com The limitations of simple synthetic substrates have also underscored the complexity of the tissue-specific RAS, where local factors can modulate enzyme activity. nih.gov

Unresolved questions that researchers continue to explore using advanced substrates include:

The precise contribution of alternative enzymes to Angiotensin II formation in different tissues and disease states. ahajournals.org

The development of domain-selective ACE inhibitors, which requires a deeper understanding of how different substrates interact with the two active sites of ACE.

The potential for other, yet-to-be-identified enzymes to process angiotensinogen and its fragments. ahajournals.org

Interactive Data Table: Kinetic Constants of RAS Enzymes with this compound

The following table summarizes key kinetic findings from various studies that have utilized this compound as a substrate.

| Enzyme | Organism | Km (μM) | Vmax/Kcat | Catalytic Efficiency (Kcat/Km) | Reference |

| Renin | Human | 11.7 ± 0.7 | Similar to angiotensinogen | - | nih.gov |

| Renin | Rat | 28.8 ± 2.69 | 2.8 s⁻¹ (Turnover number) | - | ahajournals.org |

| Tonin | Rat | 2.33 ± 0.42 | 10.0 s⁻¹ (Turnover number) | - | ahajournals.org |

| Elastase-2 (MAB) | Rat | 124 ± 21 | 629 min⁻¹ (Kcat) | 5.1 min⁻¹ μM⁻¹ | nih.gov |

Properties

IUPAC Name |

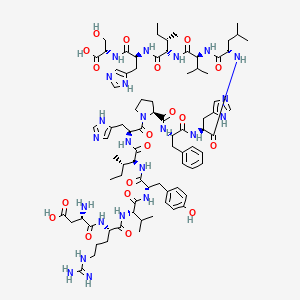

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H121N23O19/c1-11-45(9)66(103-74(116)57(30-48-22-24-52(107)25-23-48)97-76(118)64(43(5)6)101-69(111)54(20-16-26-89-82(84)85)93-68(110)53(83)34-63(108)109)79(121)99-60(33-51-37-88-41-92-51)80(122)105-27-17-21-62(105)75(117)96-56(29-47-18-14-13-15-19-47)70(112)95-58(31-49-35-86-39-90-49)71(113)94-55(28-42(3)4)73(115)102-65(44(7)8)77(119)104-67(46(10)12-2)78(120)98-59(32-50-36-87-40-91-50)72(114)100-61(38-106)81(123)124/h13-15,18-19,22-25,35-37,39-46,53-62,64-67,106-107H,11-12,16-17,20-21,26-34,38,83H2,1-10H3,(H,86,90)(H,87,91)(H,88,92)(H,93,110)(H,94,113)(H,95,112)(H,96,117)(H,97,118)(H,98,120)(H,99,121)(H,100,114)(H,101,111)(H,102,115)(H,103,116)(H,104,119)(H,108,109)(H,123,124)(H4,84,85,89)/t45-,46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGAGLNDCXHGEL-SDDIQEGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H121N23O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238813 | |

| Record name | Serine human angiotensin tetradecapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1733.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91999-74-5 | |

| Record name | Serine human angiotensin tetradecapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091999745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine human angiotensin tetradecapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structure Function Relationships

The functionality of Serine human angiotensin tetradecapeptide is intrinsically linked to its molecular structure and how it is recognized and processed by the enzyme renin.

Primary Sequence and its Derivation from Human Angiotensinogen (B3276523) (Ang-(1-14))

The primary amino acid sequence of the natural human angiotensinogen tetradecapeptide is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn. nih.gov In the subject of this article, this compound, the sequence is altered at the C-terminus to Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser. This sequence represents the initial segment of the angiotensinogen protein that is recognized by renin.

Table 1: Primary Sequence of Human Angiotensinogen (1-14) and its Serine Analog

| Position | Natural Human Angiotensinogen (1-14) | This compound |

| 1 | Aspartic Acid (Asp) | Aspartic Acid (Asp) |

| 2 | Arginine (Arg) | Arginine (Arg) |

| 3 | Valine (Val) | Valine (Val) |

| 4 | Tyrosine (Tyr) | Tyrosine (Tyr) |

| 5 | Isoleucine (Ile) | Isoleucine (Ile) |

| 6 | Histidine (His) | Histidine (His) |

| 7 | Proline (Pro) | Proline (Pro) |

| 8 | Phenylalanine (Phe) | Phenylalanine (Phe) |

| 9 | Histidine (His) | Histidine (His) |

| 10 | Leucine (B10760876) (Leu) | Leucine (Leu) |

| 11 | Valine (Val) | Valine (Val) |

| 12 | Isoleucine (Ile) | Isoleucine (Ile) |

| 13 | Histidine (His) | Histidine (His) |

| 14 | Asparagine (Asn) | Serine (Ser) |

Key Amino Acid Residues for Enzymatic Recognition

Renin, a highly specific aspartyl protease, initiates the renin-angiotensin cascade by cleaving the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11 of angiotensinogen. nih.gov This cleavage releases the decapeptide angiotensin I. The efficiency and specificity of this cleavage are not solely dependent on the residues at the scissile bond but are also influenced by the surrounding amino acids, which are recognized by the active site of renin.

The amino acid residues C-terminal to the cleavage site, known as the P' (P-prime) positions, play a significant role in the species-specific interaction with renin. biorxiv.org For human renin, the sequence from P1' to P4' (positions 11 to 14) is Val-Ile-His-Asn. The substitution of Asparagine at position 14 (P4') with Serine in the synthetic tetradecapeptide directly probes the importance of this residue in enzymatic recognition.

Structural Determinants for Proteolytic Cleavage

The three-dimensional structure of angiotensinogen and its interaction with renin are crucial for proteolytic cleavage. The N-terminal tail of angiotensinogen docks into the substrate-binding pocket of renin. nih.gov This interaction induces profound conformational changes in both the enzyme and the substrate, leading to the precise positioning of the Leu10-Val11 bond within the active site for hydrolysis. nih.gov

Conformational Dynamics and Biophysical Characterization relevant to Enzyme Interaction

The conformation of the tetradecapeptide in solution and upon binding to renin is a key determinant of its substrate efficacy. While specific biophysical data for the this compound is not extensively available, studies on angiotensinogen and its analogs provide valuable insights.

The N-terminal tail of angiotensinogen is believed to be flexible, allowing it to adopt a conformation that fits into the active site cleft of renin. nih.gov Upon binding, the peptide undergoes a conformational change, becoming more ordered. This induced fit is essential for efficient catalysis. The substitution at position 14 could potentially alter the local flexibility or the preferred conformation of the C-terminal end of the peptide, thereby influencing its interaction with renin.

Structure-Activity Relationship (SAR) Studies on Human Angiotensin Tetradecapeptide and its Analogues

Structure-activity relationship (SAR) studies, which involve systematically modifying the peptide sequence and observing the effect on activity, are crucial for understanding the roles of individual amino acids.

Impact of Amino Acid Substitutions on Enzyme Kinetics

The efficiency of renin cleavage is quantified by the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and kcat (catalytic constant, indicating the turnover rate). While specific kinetic data for the this compound is scarce in publicly available literature, research on other analogs provides a framework for understanding the potential impact of the Ser14 substitution.

It is known that the full angiotensinogen protein is a much more efficient substrate for renin than the isolated tetradecapeptide, having a significantly lower Km value. nih.gov This indicates that the body of the angiotensinogen protein contributes to the binding affinity. For synthetic tetradecapeptide substrates, modifications to the sequence can significantly alter the kinetic parameters. The substitution of Asn14 with Serine, by altering the chemical properties of the P4' position, likely affects the binding affinity (Km) and/or the catalytic rate (kcat) of the renin-substrate interaction.

Identification of Critical Binding Motifs for Enzyme Specificity

The specificity of renin for its substrate is determined by a series of interactions between the amino acid residues of the substrate and the subsites within the active site of the enzyme. The residues of the substrate are denoted as Pn...P2, P1, P1', P2'...Pn', with the cleavage occurring between P1 and P1'.

Rational Design of Modified Peptides for Mechanistic Probes

The pivotal role of the this compound as the substrate for renin has made it an attractive template for the rational design of modified peptides. These synthetic analogues serve as valuable mechanistic probes to study the kinetics and inhibition of renin, as well as to assay its activity in biological samples.

One of the most significant applications of rationally designed tetradecapeptide analogues is in the development of renin inhibitors. By modifying the amino acid sequence, particularly around the cleavage site (the Leu-Val bond in humans), peptides with high affinity for renin but resistance to cleavage can be created. These inhibitory peptides have been instrumental in understanding the structure-activity relationships of renin substrates. For instance, substitutions at various positions within the peptide have been shown to dramatically alter inhibitory potency, providing insights into the specific interactions that govern substrate binding. nih.gov

Furthermore, the tetradecapeptide has been modified to create sensitive and specific probes for measuring renin activity. A common strategy involves the synthesis of fluorogenic substrates. These probes often incorporate a fluorophore and a quencher molecule at different positions within the peptide sequence. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This approach forms the basis for many commercial renin activity assays. diasource-diagnostics.com

Another approach involves labeling the tetradecapeptide with radioisotopes, such as Iodine-125, to create radiolabeled tracers. nih.gov These tracers are used in radioimmunoassays (RIAs) to quantify the amount of angiotensin I generated from the substrate, which is a direct measure of renin activity. nih.gov The development of such assays has been crucial for both research and clinical diagnostics, allowing for the assessment of the renin-angiotensin system's status in various physiological and pathological conditions. nih.govlabcorp.com

The table below summarizes examples of modified peptides based on the renin substrate tetradecapeptide sequence and their applications as mechanistic probes.

| Modification | Peptide Base Sequence | Application | Principle of Action |

| Fluorophore/Quencher Pair | Modified Angiotensinogen Sequence | Renin Activity Assay (FRET) | Cleavage separates fluorophore and quencher, leading to increased fluorescence. diasource-diagnostics.com |

| Radioisotope Labeling (e.g., ¹²⁵I) | Angiotensin I (product of cleavage) | Renin Activity Assay (RIA) | Quantifies generated Angiotensin I to determine enzyme activity. nih.gov |

| Amino Acid Substitution | Minimal octapeptide sequence of renin substrate | Renin Inhibition Studies | Modified peptide binds to renin active site but is not cleaved, blocking natural substrate binding. nih.gov |

These rationally designed probes, born from a fundamental understanding of the this compound's structure and function, have become indispensable tools in cardiovascular research and medicine.

Enzymatic Biotransformation and Metabolism of Human Angiotensin Tetradecapeptide

Renin-Mediated Hydrolysis

Renin, a highly specific aspartic protease, catalyzes the rate-limiting step in the RAS cascade. nih.gov It cleaves the peptide bond between Leucine-10 and Valine-11 of its substrate to release the decapeptide, angiotensin I (Ang I). nih.govresearchgate.net The efficiency of this cleavage is dependent on both the enzyme's kinetic properties and its recognition of the substrate, which can vary across species.

The interaction between renin and the tetradecapeptide substrate has been characterized by determining its kinetic parameters, the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). The K_m value reflects the affinity of the enzyme for the substrate, while k_cat (or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies comparing the synthetic tetradecapeptide to the natural, full-length human angiotensinogen (B3276523) protein have revealed significant differences in binding affinity. Human renin exhibits a K_m of 11.7 µM for the tetradecapeptide, which is approximately ten times higher than its K_m for angiotensinogen (1.0 µM). nih.gov This indicates that renin has a much higher affinity for its natural protein substrate. nih.gov The extensive interactions between the body of the angiotensinogen protein and renin are critical for this more efficient binding, a feature not possible with the smaller tetradecapeptide substrate. nih.govnih.gov

In studies with rat renin, the K_m for the angiotensin-tetradecapeptide was found to be 28.8 µM, with a turnover number of 2.8 s⁻¹. nih.gov This again shows a lower affinity compared to the natural rat angiotensinogen substrate (K_m of 2.8 µM). nih.gov Despite the differences in affinity, the maximum velocity (Vmax) of the reaction was found to be similar for both the tetradecapeptide and angiotensinogen when using human renin, suggesting that once bound, the catalytic processing rate is comparable. nih.gov

Interactive Table 1: Kinetic Parameters of Renin with Tetradecapeptide and Angiotensinogen Substrates This table summarizes the Michaelis-Menten constant (K_m) and turnover numbers for renin from different species with both the synthetic tetradecapeptide and the natural angiotensinogen substrate.

| Enzyme Source | Substrate | K_m (µM) | k_cat / Turnover Number (s⁻¹) |

|---|---|---|---|

| Human Renin | Tetradecapeptide | 11.7 nih.gov | Similar Vmax to Angiotensinogen nih.gov |

| Human Renin | Angiotensinogen | 1.0 nih.gov | - |

| Rat Renin | Tetradecapeptide | 28.8 nih.gov | 2.8 nih.gov |

| Rat Renin | Angiotensinogen | 2.8 nih.gov | 0.87 nih.gov |

The efficiency and specificity of the renin-angiotensinogen reaction exhibit notable differences across various species. nih.gov These distinctions arise from variations in the amino acid sequences of both the renin enzyme and its angiotensinogen substrate. researchgate.net For instance, kinetic studies have shown that the concentration of endogenous angiotensinogen in hog plasma is sufficient for a near-maximal reaction rate, whereas in dogs and rats, the substrate concentration is below that required for half-maximum velocity. nih.gov

Structural analyses have confirmed that interactions outside of renin's active site are crucial for controlling the release of Ang I. nih.gov The body of the angiotensinogen molecule plays a key role in binding to renin, and species-specific variations in this structure affect cleavage efficiency. nih.govresearchgate.net When certain amino acid residues in human angiotensinogen are replaced with their equivalents from rat or mouse angiotensinogen, the cleavage efficiency by human renin is markedly reduced. researchgate.net This highlights the precise structural recognition required for an optimal enzymatic reaction, which has evolved differently among species. Furthermore, it has been observed that it is not possible to saturate dog renin with unextracted homologous substrate, unlike hog and rat renin, pointing to fundamental interspecies differences in the stoichiometry of the reaction. nih.gov

Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2) Interactions

ACE and its homologue ACE2 are central enzymes in the RAS, primarily acting on Ang I and Ang II, respectively. nih.govreactome.org Their direct interaction with the longer tetradecapeptide is less characterized.

Angiotensin-converting enzyme (ACE) is known to be involved in the formation of Ang II from the tetradecapeptide renin substrate. nih.gov However, this is largely an indirect process. Studies using isolated perfused rat hindlimbs demonstrated that the vasoconstriction induced by the tetradecapeptide was associated with the production of Ang I and Ang II. nih.gov The introduction of captopril, a potent ACE inhibitor, blocked this vasoconstriction and reduced Ang II production by 80%. nih.gov This finding strongly indicates that the primary role of ACE in the metabolism of the tetradecapeptide is the conversion of the Ang I, which is first generated from the tetradecapeptide by other enzymes, into Ang II. nih.govoup.com

Substrate Specificity and Selectivity among Diverse Angiotensin-Forming Enzymes

The various enzymes within the RAS exhibit distinct preferences for their substrates, which dictates the primary pathways for angiotensin generation in different tissues.

A direct comparison of human renin's activity on the synthetic tetradecapeptide versus the natural full-length protein, human angiotensinogen, reveals significant differences in binding affinity (K_m_). While the maximum reaction velocity (V_max_) was similar for both substrates, the affinity of renin for angiotensinogen was approximately ten times higher than for the tetradecapeptide. nih.gov

Table 2: Comparison of Human Renin Kinetic Constants for Tetradecapeptide and Angiotensinogen

| Substrate | K_m_ (µM) |

|---|---|

| Tetradecapeptide | 11.7 ± 0.7 |

| Human Angiotensinogen | 1.0 ± 0.1 |

Data derived from studies with human renin. nih.gov

This demonstrates that while the tetradecapeptide is a useful substrate for studying renin activity, the enzyme is significantly more efficient with its natural protein substrate. nih.gov

Furthermore, the substrate specificity varies greatly among the different serine proteases. Elastase-2 directly and efficiently produces Ang II from the tetradecapeptide. nih.gov In contrast, enzymes like human skin chymotryptic proteinase, tonin, and Cathepsin G show high activity in converting Ang I to Ang II, with kinetic constants for the human skin enzyme (K_m_ = 6.6 x 10⁻⁵ M for Ang I) indicating a high potential for physiological relevance in this secondary conversion step. nih.gov This highlights a division of labor among proteases, with some acting on the initial prohormone segment (like renin on angiotensinogen or elastase-2 on the tetradecapeptide) and others acting on the intermediate product, Ang I.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Serine human angiotensin tetradecapeptide |

| Angiotensin I (Ang I) |

| Angiotensin II (Ang II) |

| Angiotensin-(1-7) |

| Angiotensin-(1-9) |

| Angiotensinogen |

| Elastase-2 |

| Tonin |

| Cathepsin G |

| Angiotensin-Converting Enzyme (ACE) |

| Angiotensin-Converting Enzyme 2 (ACE2) |

| Renin |

| Chymostatin |

| Captopril |

| Aprotinin |

| Chymase |

| Human Skin Chymotryptic Proteinase |

Intracellular vs. Extracellular Processing Locales

The biotransformation of human angiotensin tetradecapeptide, also known as angiotensin-(1-14), and its subsequent metabolites occurs in distinct cellular and extracellular compartments. This spatial separation of enzymatic processing plays a crucial role in the regulation of the renin-angiotensin system (RAS). The primary processing locales, either within the cell (intracellular) or outside the cell (extracellular), are dictated by the location of the specific enzymes involved in the metabolic cascade.

Recent research has illuminated that the generation of angiotensin peptides is not confined to the circulation and the extracellular space but also occurs within various cell types, a concept known as the intracrine renin-angiotensin system. nih.govnih.govnih.gov This dual-processing system, with both intracellular and extracellular pathways, adds a significant layer of complexity to the regulation of angiotensin II's biological effects. nih.gov

Extracellular Processing

The classical understanding of the renin-angiotensin system primarily involves extracellular enzymatic conversions. Key enzymes that act on angiotensin peptides on the cell surface or in the circulation include:

Angiotensin-Converting Enzyme (ACE): ACE is a well-established ectoenzyme, meaning its active site faces the extracellular space. mdpi.comwikipedia.org It is predominantly found on the surface of vascular endothelial cells, particularly in the lungs, as well as on kidney epithelial cells. mdpi.com ACE is a key player in the extracellular conversion of angiotensin I to angiotensin II. While ACE can also metabolize other angiotensin peptides, its primary role in the context of the tetradecapeptide's downstream products is extracellular. mdpi.comnih.gov

Neprilysin (NEP): This cell-surface peptidase is also involved in the extracellular metabolism of angiotensin peptides. nih.gov

The processing of angiotensinogen and its larger fragments, including the tetradecapeptide, in the extracellular fluid and plasma is a critical component of the systemic RAS, influencing blood pressure and fluid balance. nih.gov Studies have shown the presence of angiotensin-(1-12) in the blood of both normotensive and hypertensive individuals, suggesting it can be a circulating substrate for angiotensin II formation. ahajournals.org

Intracellular Processing

Emerging evidence has firmly established the existence of an intracellular RAS, where angiotensin peptides are generated and exert their effects within the cell. This intracrine system is particularly significant in tissues like the heart, kidney, and brain. nih.govnih.govresearchgate.net

Chymase: Once thought to be exclusively an extracellular enzyme released from mast cells, chymase has been identified within various cell types, including cardiac myocytes. nih.govfrontiersin.org This intracellular localization is pivotal for the processing of angiotensin-(1-12), a primary metabolite of the human angiotensin tetradecapeptide. nih.govnih.govplos.org Studies have demonstrated that in human cardiac tissue, chymase is the dominant enzyme responsible for the conversion of angiotensin-(1-12) to angiotensin II. nih.govplos.org This intracellular, chymase-dependent pathway for angiotensin II production is independent of the classical renin-angiotensin-converting enzyme axis and is not effectively targeted by ACE inhibitors. frontiersin.org The formation of angiotensin-(1-12) from the tetradecapeptide has been observed in tissues such as the rat aorta, suggesting a tissue-specific intracellular processing cascade. nih.gov

Other Intracellular Peptidases: Besides chymase, other enzymes may contribute to the intracellular metabolism of angiotensin peptides. For instance, cathepsins have been implicated in the non-canonical generation of angiotensins. scielo.org

The intracellular generation of angiotensin II from precursors like the tetradecapeptide allows for highly localized, cell-specific regulation of cellular functions, including cell growth, fibrosis, and inflammation, independent of the systemic RAS. nih.govscielo.org

Data Tables

Table 1: Comparison of Intracellular and Extracellular Processing of Human Angiotensin Tetradecapeptide Metabolites

| Feature | Intracellular Processing | Extracellular Processing |

| Primary Locale | Cytosol and organelles of various cells (e.g., cardiac myocytes) nih.govfrontiersin.org | Cell surface, interstitial fluid, plasma nih.govnih.gov |

| Key Substrate | Angiotensin-(1-12) nih.govnih.govplos.org | Angiotensin I, Angiotensin II, Angiotensin-(1-12) mdpi.comwikipedia.orgahajournals.org |

| Dominant Enzyme | Chymase nih.govfrontiersin.orgplos.org | Angiotensin-Converting Enzyme (ACE), ACE2 mdpi.comwikipedia.org |

| Primary Product | Angiotensin II nih.govplos.org | Angiotensin II, Angiotensin-(1-7) mdpi.comwikipedia.org |

| Regulatory Significance | Local, tissue-specific (intracrine/paracrine) regulation of cellular functions nih.govscielo.org | Systemic regulation of blood pressure and fluid homeostasis (endocrine) nih.gov |

Molecular and Cellular Mechanisms Initiated by Tetradecapeptide Processing

Generation of Downstream Biologically Active Angiotensins (e.g., Ang I, Ang II, Ang-(1-7))

The renin-angiotensin system (RAS) is a cascade of enzymatic reactions that begins with the cleavage of angiotensinogen (B3276523). oup.com The tetradecapeptide substrate represents the key sequence of angiotensinogen recognized by renin. The generation of subsequent biologically active angiotensins follows a well-defined primary pathway, supplemented by alternative routes that add complexity and regulatory balance to the system.

The classical pathway begins when the enzyme renin , produced by the juxtaglomerular cells of the kidney, cleaves the tetradecapeptide. oup.comnih.gov This action removes a tetrapeptide from the C-terminus, yielding the decapeptide Angiotensin I (Ang I) . nih.govahajournals.org Ang I is considered a pro-hormone with minimal direct biological activity. nih.gov

The next critical step involves Angiotensin-Converting Enzyme (ACE) , which is abundantly present on the surface of vascular endothelial cells, particularly in the lungs. nih.govahajournals.org ACE is a dipeptidyl carboxypeptidase that removes two amino acids from the C-terminus of Ang I to produce the highly potent octapeptide Angiotensin II (Ang II) . nih.govahajournals.org Ang II is the principal effector peptide of the classical RAS, responsible for most of the system's well-known physiological effects. oup.com

Beyond this primary axis, alternative processing pathways generate other important peptides. Angiotensin-Converting Enzyme 2 (ACE2) , a homolog of ACE, functions as a carboxypeptidase. nih.govnih.gov ACE2 can cleave Ang II to form the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)] . nih.govnih.gov Alternatively, ACE2 can act on Ang I to produce the nonapeptide Angiotensin-(1-9), which can then be converted to Ang-(1-7) by ACE or other endopeptidases. nih.govplos.org Ang-(1-7) often exerts effects that counterbalance those of Ang II. nih.gov Other enzymes, such as neprilysin, can also form Ang-(1-7) directly from Ang I. nih.gov In certain tissues, enzymes like chymase can also convert Ang I to Ang II, providing an ACE-independent pathway for Ang II generation. plos.org

Table 1: Key Enzymes and Products in Tetradecapeptide Processing This interactive table summarizes the primary enzymatic conversions in the renin-angiotensin system starting from the tetradecapeptide substrate.

| Enzyme | Substrate | Primary Product(s) | Key Function of Product |

|---|---|---|---|

| Renin | Serine human angiotensin tetradecapeptide | Angiotensin I | Pro-hormone precursor to Angiotensin II. nih.govahajournals.org |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | Angiotensin II | Principal effector of the classical RAS; vasoconstrictor. nih.govahajournals.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin II | Angiotensin-(1-7) | Counter-regulatory peptide; vasodilator. nih.govnih.gov |

| Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin I | Angiotensin-(1-9) | Precursor to Angiotensin-(1-7). nih.govplos.org |

| Neprilysin | Angiotensin I | Angiotensin-(1-7) | Alternative pathway for Ang-(1-7) formation. nih.gov |

Molecular Signaling Cascades Consequent to Angiotensin Peptide Formation

The biological actions of the processed angiotensin peptides are mediated by their binding to specific cell surface receptors, which triggers a variety of intracellular signaling cascades. These pathways ultimately dictate the cellular response.

The diverse effects of the angiotensin family are determined by which peptide binds to which receptor. There are several distinct G protein-coupled receptors (GPCRs) for the angiotensins. ahajournals.org

Angiotensin II exerts the majority of its physiological effects by binding to the Angiotensin II Type 1 (AT1) receptor . researchgate.netresearchgate.net The AT1 receptor is widely expressed in tissues relevant to cardiovascular control, including vascular smooth muscle, the heart, kidney, and adrenal gland. ahajournals.org Angiotensin II also binds to the Angiotensin II Type 2 (AT2) receptor . ahajournals.org The AT2 receptor is highly expressed in fetal tissues, and its expression in adults is lower but can be upregulated in pathological states like tissue injury. researchgate.netahajournals.org The effects mediated by AT2 receptor activation often oppose those of the AT1 receptor. nih.govnih.gov

Angiotensin-(1-7) binds to its own specific receptor, the Mas receptor (MasR) . ahajournals.orgahajournals.org Activation of the Mas receptor is responsible for the vasodilatory, anti-proliferative, and other beneficial effects attributed to Ang-(1-7), which form a counter-regulatory axis to the classical Ang II/AT1 receptor pathway. nih.govnih.gov

Upon ligand binding, angiotensin receptors couple to intracellular heterotrimeric G-proteins and other signaling molecules to initiate a response.

AT1 Receptor Signaling: The AT1 receptor primarily couples to Gq/11 proteins . plos.orgresearchgate.net Activation of Gq/11 stimulates Phospholipase C (PLC) . frontiersin.orgaacrjournals.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). aacrjournals.orgscispace.com IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. researchgate.net DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). plos.orgfrontiersin.org Beyond this canonical pathway, AT1 receptor activation also stimulates multiple other cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinases (ERK1/2). oup.comnih.govresearchgate.net This activation can occur through G-protein dependent mechanisms or via transactivation of growth factor receptors like the EGFR. researchgate.netahajournals.org

AT2 Receptor Signaling: The signaling pathways for the AT2 receptor are distinct from and often antagonistic to the AT1 receptor. AT2 receptor activation does not typically lead to IP3 formation or calcium mobilization. researchgate.net Instead, it stimulates various protein phosphatases and is linked to the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), which promotes vasodilation. nih.govresearchgate.net

Mas Receptor Signaling: Activation of the Mas receptor by Ang-(1-7) also triggers protective intracellular pathways. A key mechanism is the activation of endothelial Nitric Oxide Synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt pathway , leading to NO production. frontiersin.orgnih.gov MasR signaling can also involve Phospholipase A2 (PLA2) and may inhibit Ang II-stimulated pathways, such as the ERK1/2 cascade. nih.govnih.gov

Table 2: Receptor Signaling Pathways for Major Angiotensin Peptides This interactive table outlines the key receptors and their associated intracellular signaling mechanisms for Angiotensin II and Angiotensin-(1-7).

| Peptide | Receptor | Primary G-Protein Coupling | Key Downstream Pathways |

|---|---|---|---|

| Angiotensin II | AT1 Receptor | Gq/11 plos.orgresearchgate.net | PLC → IP3 + DAG → ↑Ca²⁺, PKC activation; MAPK/ERK activation. frontiersin.orgresearchgate.net |

| Angiotensin II | AT2 Receptor | Gi/o plos.org | Activation of phosphatases; NO/cGMP pathway. nih.govresearchgate.net |

| Angiotensin-(1-7) | Mas Receptor | Gi, Gq nih.govnih.gov | PI3K/Akt → eNOS activation → ↑NO; Inhibition of MAPK/ERK. nih.govfrontiersin.org |

Influence on Cellular Phenotypes in Defined Experimental Systems (e.g., vascular smooth muscle cell contraction, cell proliferation in vitro)

The signaling cascades initiated by angiotensin peptides translate into distinct and often opposing cellular phenotypes, which have been extensively studied in defined experimental systems.

Vascular Smooth Muscle Cell (VSMC) Contraction: Angiotensin II is one of the most potent vasoconstrictors known. frontiersin.org In VSMCs, Ang II binding to the AT1 receptor triggers the PLC-IP3-Ca²⁺ pathway, leading to a rapid and transient increase in intracellular calcium that initiates contraction by activating myosin light chain kinase (MLCK). nih.gov This is followed by a sustained contractile phase that involves calcium sensitization mechanisms, such as the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase (MLCP). nih.gov In contrast, Angiotensin-(1-7) often antagonizes Ang II-induced contraction. plos.org Studies have shown that Ang-(1-7) can decrease the contractile response of VSMCs to Ang II, an effect mediated by the Mas receptor and linked to the inhibition of pathways like RhoA/ROCK2 and ERK1/2. nih.govnih.gov

Cell Proliferation in vitro: The angiotensins also have significant effects on cell growth and proliferation, which are implicated in tissue remodeling. Angiotensin II is generally considered a pro-proliferative factor for several cell types. In vitro studies have consistently shown that Ang II stimulates the proliferation of VSMCs, cardiac fibroblasts, and various cancer cells. plos.org This mitogenic effect is mediated primarily through the AT1 receptor and the subsequent activation of the MAPK/ERK signaling cascade. Conversely, Angiotensin-(1-7) typically exhibits anti-proliferative actions. It has been shown to inhibit the proliferation of VSMCs and cardiac fibroblasts stimulated by Ang II or other growth factors like fetal bovine serum. nih.govresearchgate.net This growth-inhibitory effect is mediated by the Mas receptor and provides another example of the counter-regulatory nature of the ACE2/Ang-(1-7)/Mas axis. plos.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Renin |

| Angiotensin I |

| Angiotensin-Converting Enzyme (ACE) |

| Angiotensin II |

| Angiotensin-Converting Enzyme 2 (ACE2) |

| Angiotensin-(1-7) |

| Angiotensin-(1-9) |

| Neprilysin |

| Chymase |

| Angiotensin II Type 1 (AT1) receptor |

| Angiotensin II Type 2 (AT2) receptor |

| Mas receptor (MasR) |

| Gq/11 protein |

| Phospholipase C (PLC) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Protein Kinase C (PKC) |

| Mitogen-activated protein kinase (MAPK) |

| Extracellular signal-regulated kinases (ERK1/2) |

| Nitric Oxide (NO) |

| Cyclic guanosine monophosphate (cGMP) |

| Phosphoinositide 3-kinase (PI3K) |

| Akt (Protein Kinase B) |

| Endothelial Nitric Oxide Synthase (eNOS) |

| Phospholipase A2 (PLA2) |

| Myosin light chain kinase (MLCK) |

| RhoA/Rho-kinase |

| Myosin light chain phosphatase (MLCP) |

| Losartan |

| PD123319 |

| A779 |

| Irbesartan |

Advanced Methodologies for Research and Analysis of Human Angiotensin Tetradecapeptide

Synthetic Chemistry Techniques for Peptide Synthesis and Modification

The chemical synthesis of human angiotensin tetradecapeptide and its analogues is essential for a wide range of research applications, from developing substrates for enzyme assays to investigating structure-activity relationships.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis and is widely used for creating angiotensin peptides. tandfonline.comwikipedia.org This method, originally developed by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. tandfonline.comwikipedia.org A common strategy employed is the 9-fluorenylmethoxycarbonyl (Fmoc) chemistry . nih.gov In this approach, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed by a mild base, typically piperidine (B6355638) or 4-methylpiperidine (B120128) (4-MP) in a solvent like dimethylformamide (DMF), before the next Fmoc-protected amino acid is coupled. tandfonline.comnih.gov

The synthesis process involves repeated cycles of deprotection and coupling. Coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of activators like hydroxybenzotriazole (B1436442) (HOBt), are used to facilitate the formation of the peptide bond. researchgate.net Researchers have also focused on making the SPPS process more sustainable by developing protocols that reduce solvent waste, for instance, by eliminating some washing steps and performing Fmoc removal in situ. tandfonline.com

Once the full-length tetradecapeptide sequence is assembled on the resin, it is cleaved from the solid support and deprotected using a strong acid cocktail, often containing trifluoroacetic acid (TFA). The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry. tandfonline.comresearchgate.net

Modifications to the peptide sequence, such as the incorporation of unnatural amino acids or isotopic labels, can be readily achieved using SPPS, providing valuable tools for metabolic and mechanistic studies. nih.gov For example, the synthesis of angiotensin peptides using a modified Fmoc-chemistry on a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin has been reported to overcome difficulties associated with synthesizing hydrophobic or neutral peptides, improving both yield and purity. researchgate.net

| Technique | Description | Key Reagents/Steps | Application |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of a peptide chain on an insoluble resin support. tandfonline.com | Fmoc-protected amino acids, solid support (resin), coupling reagents (e.g., DIC/HOBt), cleavage cocktail (e.g., TFA). tandfonline.comnih.govresearchgate.net | Synthesis of human angiotensin tetradecapeptide and its analogues for research. cdnsciencepub.comnih.gov |

| Fmoc Chemistry | A common SPPS strategy using the base-labile Fmoc group for N-terminal protection. nih.gov | Fmoc-amino acids, piperidine or 4-MP for deprotection. tandfonline.com | Standard method for assembling the peptide chain in SPPS. nih.gov |

| Purification and Analysis | Isolation and characterization of the synthesized peptide. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS). researchgate.net | Ensuring the purity and confirming the identity of the final peptide product. tandfonline.comresearchgate.net |

Enzyme Activity Assays for Tetradecapeptide Processing

Assaying the activity of enzymes that process the human angiotensin tetradecapeptide, primarily renin and angiotensin-converting enzyme (ACE), is crucial for both basic research and clinical diagnostics. These assays measure the rate of substrate conversion to product, providing insights into enzyme kinetics and the effects of inhibitors.

Fluorogenic and radiometric assays are highly sensitive methods used to measure enzyme activity.

Fluorogenic Assays utilize synthetic peptide substrates that are modified with a fluorophore and a quencher group. nih.govbpsbioscience.com In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). When an enzyme like ACE cleaves the peptide bond separating the fluorophore and the quencher, the fluorescence is restored. bpsbioscience.com The rate of increase in fluorescence is directly proportional to the enzyme's activity. sigmaaldrich.com

A variety of fluorogenic substrates have been developed. For ACE, a common substrate is based on the cleavage of an internally quenched peptide like o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline. nih.gov Another example involves a substrate where the fluorescence of a 7-methoxycoumarin (B196161) group (Mca) is quenched by a 2,4-dinitrophenyl (Dnp) group; enzymatic cleavage by ACE2 releases the Mca from the quencher, leading to a measurable fluorescent signal. bpsbioscience.comahajournals.org These assays are advantageous because they are continuous, highly sensitive, suitable for high-throughput screening, and often involve a simple one-step addition of reagents. nih.govsigmaaldrich.com

Radiometric Assays , often in the form of radioimmunoassays (RIA), provide another highly sensitive method for quantifying angiotensin peptides. nih.gov These assays use antibodies that are specific to a particular angiotensin peptide (e.g., Angiotensin I, the product of renin acting on the tetradecapeptide). springernature.com A known quantity of a radiolabeled version of the peptide (e.g., labeled with ¹²⁵I) competes with the unlabeled peptide in the sample for binding to a limited number of antibody sites. psu.edu After separation of the antibody-bound and free peptide, the amount of radioactivity in the bound fraction is measured. The concentration of the unlabeled peptide in the sample is inversely proportional to the measured radioactivity.

To increase specificity and accurately identify different angiotensin peptides, RIA is frequently combined with High-Performance Liquid Chromatography (HPLC) . nih.govspringernature.com In this two-step method, the sample is first subjected to HPLC to separate the different angiotensin peptides based on their retention times. The fractions are then collected and analyzed by RIA to quantify the specific peptide in each fraction. nih.govpsu.edu

| Assay Type | Principle | Example Substrate/Tracer | Detection Method |

| Fluorogenic Assay | Enzymatic cleavage of a synthetic substrate separates a fluorophore from a quencher, resulting in increased fluorescence. nih.gov | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, Mca-YVADAPK(Dnp). nih.govahajournals.org | Fluorometer (measuring fluorescence intensity at specific excitation/emission wavelengths). sigmaaldrich.com |

| Radiometric Assay (RIA) | Competitive binding of a radiolabeled peptide and an unlabeled sample peptide to a specific antibody. nih.gov | ¹²⁵I-labeled Angiotensin I or Angiotensin II. psu.edu | Gamma counter (measuring radioactivity). nih.gov |

Spectrophotometric and chromatographic methods are well-established techniques for monitoring enzyme activity.

Spectrophotometric Assays for ACE are often based on the change in absorbance that occurs upon hydrolysis of a synthetic substrate. oup.com A widely used substrate is 2-furanacryloyl-L-phenylalanylglycylglycine (FAPGG). oup.comresearchgate.net When ACE hydrolyzes FAPGG, it causes a "blue shift" in its absorption spectrum, leading to a decrease in absorbance at a specific wavelength (e.g., 340 or 345 nm). oup.comresearchgate.net The rate of this decrease is proportional to the ACE activity. This method is valued for its rapidity, simplicity, and precision, making it suitable for routine clinical analysis. nih.gov

Another common spectrophotometric method uses hippuryl-L-histidyl-L-leucine (HHL) as the substrate. acs.orgnih.gov ACE cleaves HHL to release hippuric acid and the dipeptide His-Leu. The hippuric acid is then extracted with a solvent like ethyl acetate, and its concentration is determined by measuring its absorbance at 228 nm. acs.org

Chromatographic Methods , particularly HPLC, are fundamental not only as a separation step for other assays but also as a direct method for analyzing the products of enzyme reactions. plos.org By incubating the tetradecapeptide substrate with an enzyme source and then analyzing the reaction mixture by HPLC, the formation of products like Angiotensin I, Angiotensin II, and other fragments can be directly observed and quantified. psu.edunih.gov The peptides are separated on a reverse-phase column (e.g., C18) and detected by their UV absorbance, typically at 220-228 nm. acs.orgplos.org This approach allows for the simultaneous monitoring of multiple products, providing a detailed profile of peptide processing. plos.org

| Method | Principle | Substrate Example | Detection |

| Spectrophotometry | Measures the change in light absorbance resulting from the enzymatic conversion of a substrate. oup.com | FAPGG, HHL. oup.comacs.org | Spectrophotometer at a fixed wavelength (e.g., 345 nm for FAPGG, 228 nm for hippuric acid). oup.comacs.org |

| HPLC | Separates the substrate and product peptides based on their physicochemical properties (e.g., hydrophobicity). plos.org | Human Angiotensin Tetradecapeptide, Angiotensin I. nih.govnih.gov | UV detector. plos.org |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) has become an indispensable tool for peptide analysis due to its high sensitivity, specificity, and ability to provide structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of angiotensin peptides in complex biological samples like plasma, kidney, and adipose tissue. nih.govrsc.orgresearchgate.net The low abundance of these peptides makes their detection a significant challenge, which LC-MS/MS is uniquely suited to address. rsc.org

The typical workflow involves several key steps:

Sample Preparation: Biological samples are first treated with a cocktail of protease inhibitors to prevent the ex vivo formation or degradation of angiotensin peptides. nih.gov The peptides are then extracted and concentrated from the complex matrix, commonly using solid-phase extraction (SPE) with C18 cartridges. nih.govrsc.org

Chromatographic Separation: The extracted peptides are injected into an HPLC system, where they are separated on a reverse-phase C18 column using a gradient of an organic solvent like acetonitrile (B52724) in water, with an acid such as formic acid added to improve ionization. nih.govnih.gov

Mass Spectrometric Analysis: As the peptides elute from the LC column, they are ionized, typically by electrospray ionization (ESI), and enter the mass spectrometer. nih.gov For quantification, a tandem mass spectrometer (often a triple quadrupole or a Q-TOF) is operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. nih.govpeerj.com In this mode, a specific precursor ion (the ionized peptide of interest) is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the target peptide, minimizing interference from other molecules in the sample. nih.gov

This method allows for the simultaneous measurement of multiple angiotensin peptides in a single run with high accuracy and precision. nih.govpeerj.com The use of stable isotope-labeled internal standards for each peptide further enhances the accuracy of quantification. nih.gov Recent advancements have led to fully validated LC-MS/MS methods with lower limits of quantification as low as 5 pg/mL, enabling the detection of multiple angiotensin peptides in healthy individuals and patients. nih.gov

| Parameter | Description |

| Sample Preparation | Solid-phase extraction (SPE) with C18 cartridges to clean and concentrate peptides from biological matrices. cdnsciencepub.comrsc.org |

| Chromatography | Reverse-phase HPLC (UPLC) with a C18 column and an acetonitrile/formic acid gradient. nih.govrsc.org |

| Ionization | Electrospray Ionization (ESI) in positive ion mode. nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). nih.govpeerj.com |

| Quantification | Based on the peak area of specific precursor-product ion transitions, often referenced to a stable isotope-labeled internal standard. nih.gov |

| Sensitivity | Lower limit of quantification can reach the low picogram per milliliter range (e.g., 5-10 pg/mL). rsc.orgnih.gov |

Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) is a variant of MALDI-TOF-MS that is particularly useful for profiling peptides and low-molecular-weight proteins in complex biological fluids like plasma or cell culture media. ahajournals.orgresearchgate.net

The key feature of SELDI is its use of "ProteinChip" arrays with chemically or biochemically modified surfaces (e.g., cationic, anionic, hydrophobic, or immobilized metal affinity). nih.govresearchgate.net These surfaces allow for the selective capture and enrichment of a subset of peptides and proteins from a crude sample based on their physicochemical properties. nih.gov

The process involves:

Applying the biological sample to the SELDI chip surface.

Washing away unbound proteins and contaminants.

Adding an energy-absorbing matrix (like sinapinic acid).

Analyzing the captured proteins by TOF-MS. wikipedia.org

SELDI-TOF-MS has been successfully applied to develop assays for renin and ACE activity using their natural substrates. ahajournals.org For instance, by incubating plasma with angiotensin I (the substrate for ACE), the production of angiotensin II (the product) can be directly measured by MS. ahajournals.org This approach avoids the use of artificial substrates, which is a potential limitation of some fluorogenic or spectrophotometric assays. ahajournals.org The technique is high-throughput, requires very small sample volumes, and is highly sensitive for low-molecular-weight peptides, making it a valuable tool for biomarker discovery and enzyme activity studies in the renin-angiotensin system. ahajournals.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Peptide Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and purity assessment of "Serine human angiotensin tetradecapeptide". The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common modality for angiotensin peptide analysis. oup.com In this setup, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. oup.comnih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate peptides based on their hydrophobicity. oup.com The inclusion of an ion-pairing agent, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution by masking the charges on the peptide. nih.gov

The purity of a synthesized or isolated "this compound" sample is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. A high percentage for the main peak indicates a high degree of purity. The identity of the peptide can be confirmed by comparing its retention time to that of a known standard under identical chromatographic conditions. nih.gov Combining HPLC with radioimmunoassay (RIA) allows for the verification and quantification of immunoreactive peptides in collected fractions. nih.govnih.govspringernature.com

Table 1: Typical RP-HPLC Parameters for Angiotensin Peptide Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA or HFBA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA or HFBA in 80% Acetonitrile | Organic component for eluting peptides. |

| Gradient | Linear gradient of Mobile Phase B | To separate peptides with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 214-225 nm | Detection of the peptide bond. |

| Temperature | Ambient or controlled (e.g., 40°C) | To ensure reproducibility of retention times. |

This table presents a generalized set of parameters. Specific conditions would be optimized for "this compound".

Immunological Techniques for Protein/Peptide Detection (e.g., ELISA, Western Blot, Immunocytochemistry)

Immunological techniques are crucial for the specific detection and quantification of "this compound" and its related proteins in biological samples. These methods rely on the highly specific binding between an antibody and its antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides. nih.govnovusbio.comsigmaaldrich.com For "this compound", a competitive ELISA would be a common approach. In this format, the sample peptide competes with a labeled (e.g., biotinylated or enzyme-conjugated) peptide for binding to a limited amount of specific antibody coated on a microplate. raybiotech.com The amount of labeled peptide detected is inversely proportional to the concentration of the target peptide in the sample. While commercial ELISA kits are available for major angiotensin peptides like Angiotensin I and Angiotensin II, the specificity of these assays can be a concern, with potential cross-reactivity with other fragments. nih.govnovusbio.comraybiotech.com Therefore, any ELISA developed for "this compound" would require rigorous validation for specificity and sensitivity.

Western Blot analysis is used to detect specific proteins in a complex mixture, such as a tissue homogenate or cell lysate. nih.govfrontiersin.org This technique would be employed to study proteins that interact with or are part of the signaling pathway of "this compound," such as its potential receptors (e.g., AT1, AT2) or downstream signaling molecules. nih.govresearchgate.netresearchgate.net The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane (e.g., PVDF), and then probing the membrane with specific primary antibodies against the target protein. frontiersin.orgnih.gov A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. nih.gov This method can provide information on the presence and relative abundance of target proteins. researchgate.net

Immunocytochemistry (ICC) is a technique used to visualize the localization of a specific protein or peptide within a cell. nih.govnih.govspringernature.com For "this compound", ICC could be used to determine its cellular and subcellular distribution, or the location of its binding sites or receptors in cultured cells. researchgate.netviamedica.pl The method involves fixing the cells, permeabilizing them to allow antibody access, and then incubating with a primary antibody specific to the tetradecapeptide or its receptor. A fluorescently labeled secondary antibody is then used to reveal the location of the target protein via fluorescence microscopy. researchgate.net

In Vitro Experimental Models

In vitro models are essential for studying the biological effects of "this compound" in a controlled environment, free from the systemic complexities of a whole organism.

Studying the effects of "this compound" on isolated cell cultures provides insights into its direct cellular mechanisms of action.

Endothelial Cells: Cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs) or glomerular endothelial cells, are a key model system. nih.govjci.orgnih.govahajournals.org These cells form the inner lining of blood vessels and are central to vascular function. Experiments would involve treating these cells with the tetradecapeptide and measuring various responses, such as cell proliferation, apoptosis, migration, and the production of vasoactive substances like nitric oxide or endothelin-1. ahajournals.orgnih.gov Studies on other angiotensin peptides have shown that endothelial cells possess enzymes that can metabolize these peptides, a factor that would need to be considered in experimental design. nih.govjci.orgnih.gov

Cardiac Myocytes: Primary cultures of neonatal or adult cardiac myocytes are used to investigate the direct effects of the peptide on heart muscle cells. oup.complos.orgnih.gov Researchers can assess parameters like cell size (as an indicator of hypertrophy), protein synthesis, and the activation of intracellular signaling pathways (e.g., MAP kinases) in response to the tetradecapeptide. oup.comnih.gov Co-culture systems with cardiac fibroblasts can also be used to study paracrine signaling effects. oup.com

Table 2: Research Applications in Isolated Cell Culture Systems

| Cell Type | Research Focus | Example Assays |

| Endothelial Cells | Vascular function, proliferation, vasoreactivity | Nitric oxide production, cell proliferation assays ([3H]thymidine incorporation), migration assays. ahajournals.org |

| Cardiac Myocytes | Hypertrophy, contractility, signaling | Cell size measurement, protein synthesis quantification, Western blot for signaling proteins. nih.gov |

Organ bath studies allow for the examination of the peptide's effect on the function of an entire tissue in isolation.

Vascular Strips: Rings or strips of arteries (e.g., aorta) are mounted in an organ bath containing a physiological salt solution, and their contractile responses are measured. nih.gov This technique can determine if "this compound" causes vasoconstriction or vasodilation. Dose-response curves can be generated to assess the peptide's potency and efficacy. The use of specific receptor antagonists can help to identify the receptors through which the peptide exerts its effects. nih.gov

Heart Homogenates: Preparing homogenates from heart tissue allows for the study of enzymatic activity and peptide metabolism. acs.org By incubating the tetradecapeptide with heart homogenates, researchers can identify potential metabolic products using techniques like HPLC or mass spectrometry. The use of specific enzyme inhibitors can help to identify the proteases responsible for its degradation or conversion. ahajournals.org Studies on other angiotensins have used this method to investigate the cardiac renin-angiotensin system. ahajournals.org

Subcellular fractionation is a procedure to separate cellular components into different fractions, such as the nucleus, cytoplasm, and membranes. thermofisher.comresearchgate.net This is particularly useful for studying the localization of peptides and their receptors.

To investigate the binding and signaling of "this compound," cell membranes can be isolated from target tissues or cultured cells. nih.gov These membrane preparations can then be used in radioligand binding assays to characterize the binding affinity and specificity of the peptide to its receptors. Competition binding studies, where the labeled tetradecapeptide competes with other known ligands, can help to define the receptor subtype involved. nih.gov

Furthermore, fractionation can separate different organelles, such as mitochondria and nuclei. ahajournals.orgnih.gov This allows researchers to determine if the peptide or its receptors are present in specific subcellular compartments, suggesting potential intracrine (within the cell) functions. researchgate.netnih.gov For example, recent studies have identified angiotensin receptors on mitochondrial and nuclear membranes, opening up new avenues of research for angiotensin peptides. nih.govahajournals.org

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Peptide-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between peptides and their target enzymes at an atomic level. mdpi.com For the renin-angiotensin system, these studies primarily focus on how angiotensin peptides bind to Angiotensin-Converting Enzyme (ACE), the key enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to an enzyme's active site. researchgate.net Studies on various ACE inhibitory peptides have revealed that their binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions within the S1 and S2 pockets of the enzyme. mdpi.comresearchgate.net For instance, the peptide WLQL was found to dock into the S1 pockets of ACE, exhibiting a strong inhibitory effect. mdpi.com The binding energy, often calculated as a docking score, provides an estimate of the binding affinity; a lower energy value typically indicates a more stable and potent interaction. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the peptide-enzyme complex over time. nih.govacs.org These simulations can reveal conformational changes in both the peptide and the enzyme upon binding, the stability of the complex, and the flexibility of different regions of the molecules. acs.orgnih.gov For example, MD simulations of Angiotensin II have shown that its C-terminal region maintains a relatively stable conformation, which is crucial for its biological activity at the AT1 receptor, while the N-terminus is significantly more flexible. acs.org Steered molecular dynamics can also be used to simulate the process of a peptide unbinding from its receptor, providing information on the forces required to dissociate the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibitory or Substrate Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov In the context of the renin-angiotensin system, QSAR models are extensively used to predict the ACE inhibitory potency of peptides and to design novel, more effective inhibitors. nih.gov

The development of a QSAR model involves several steps. First, a dataset of peptides with known ACE inhibitory activities (e.g., IC50 values) is compiled. tandfonline.com Next, various molecular descriptors are calculated for each peptide. These descriptors can encode a wide range of properties, including:

Physicochemical properties: Hydrophobicity, molecular weight, charge. nih.gov

Topological descriptors: Information about the connectivity of atoms.

3D descriptors: Steric and electronic fields (as used in CoMFA and CoMSIA). researchgate.net

Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical model is built that links these descriptors to the observed activity. nih.gov A robust QSAR model, validated by high correlation coefficients (R²) and predictive ability (q²), can then be used to screen virtual libraries of peptides and predict their inhibitory activity before they are synthesized and tested in the lab. nih.govtandfonline.com Studies have shown that the presence of hydrophobic amino acids at the C-terminus of a peptide is often a key determinant of high ACE-inhibitory activity. nih.gov

Bioinformatics Analysis of Angiotensin Peptide Sequences and Enzyme Families

Bioinformatics provides the tools to analyze the sequences of angiotensinogen (B3276523) (the precursor protein), the resulting angiotensin peptides, and the enzymes of the renin-angiotensin system (RAS) across different species. nih.govnih.gov Such analyses offer evolutionary and functional insights into this critical physiological pathway. mdpi.com

Sequence Alignment and Homology: The primary structure of angiotensinogen is highly conserved among mammals, particularly the sequence corresponding to the bioactive peptides. oup.compnas.org For example, the 15-amino-acid residue peptide ANGT_HUMAN[448–462] shows high homology across human, gorilla, rat, and mouse species. oup.com Sequence alignment tools are used to compare these sequences, identify conserved regions, and pinpoint mutations. A mutation in the angiotensinogen gene resulting in an isoleucine-to-valine substitution was identified in hypertensive rats, prompting further investigation into its functional consequences. ahajournals.org

Enzyme Family Analysis: The RAS involves a cascade of enzymes, primarily renin and ACE. nih.gov Bioinformatics databases like UniProt and NCBI Gene provide comprehensive information on these proteins, including their sequences, structures, and genetic variants. uniprot.orgnih.gov For instance, single nucleotide polymorphisms (SNPs) in the genes for AGT (angiotensinogen), ACE, and REN (renin) have been studied for their association with the risk of bleeding complications during warfarin (B611796) therapy, highlighting the systemic impact of genetic variations in the RAS. mdpi.com Weighted gene co-expression network analysis (WGCNA) is another bioinformatics approach used to identify clusters (or modules) of genes related to the RAS that are associated with diseases like oral squamous cell carcinoma. nih.govnih.gov

Predictive Modeling of Peptide Metabolism and Pathway Flux

Computational models are increasingly used to predict the metabolic fate of peptide-based drugs and to understand the dynamics of metabolic pathways. nih.govpharmajen.com For a peptide like Serine human angiotensin tetradecapeptide, these models could predict its stability, identify potential cleavage sites, and simulate its journey through the complex renin-angiotensin system.

In Silico Peptide Digestion and Metabolism: The metabolism of peptides is a major challenge in their development as drugs, as they are susceptible to degradation by proteases. wuxiapptec.com Computational tools can simulate this process. For example, web servers like PeptideRanker and the BIOPEP-UWM database can perform in silico enzymatic hydrolysis, predicting the fragments that would be generated upon digestion by enzymes like pepsin and trypsin. nih.govacs.org This helps in identifying metabolically stable peptide candidates early in the discovery process. mdpi.com Machine learning algorithms can also be trained to predict peptide substrates for specific enzymes, further refining metabolic predictions. nih.gov

Metabolic Pathway Modeling: The renin-angiotensin system is not a simple linear pathway but a complex network with multiple interacting components. nih.govresearchgate.net Systems biology models, such as those built using platforms like SimBiology, can simulate the entire RAS pathway. mathworks.com These models incorporate the concentrations of angiotensinogen, renin, ACE, and various angiotensin peptides, along with the kinetic parameters of their interactions. nih.govgenome.jp By simulating the flux through different branches of the pathway, researchers can predict how the system will respond to perturbations, such as the introduction of a new peptide or an enzyme inhibitor. This provides a holistic understanding of the potential systemic effects of a new compound.

Comparative and Evolutionary Biology of Angiotensin Tetradecapeptide Processing

Interspecies Variations in Renin-Angiotensin System Components and Tetradecapeptide Processing

The renin-angiotensin system is present in all vertebrate classes, but its constituent proteins—angiotensinogen (B3276523), renin, and angiotensin-converting enzyme (ACE)—exhibit considerable variation across species. nih.govdoi.org These differences have significant implications for the processing of the angiotensin tetradecapeptide.

Granulated juxtaglomerular cells, which produce renin, are found in most vertebrates, though not in the most primitive fish like agnathans and elasmobranchs. nih.gov The structure of renin itself has diverged significantly throughout evolution. This divergence is a primary contributor to the observed species specificity of the RAS. doi.orgahajournals.org For example, mammalian renin is generally unable to cleave angiotensinogen from non-mammalian vertebrates such as fish, amphibians, reptiles, and birds. doi.org Similarly, fish renin can process a broad range of substrates from other non-mammalian classes but fails to act on mammalian angiotensinogen. doi.org

Angiotensinogen, the sole precursor of angiotensin peptides, also shows significant interspecies variation. biorxiv.org While the protein is highly conserved between humans and other non-human primates, its sequence varies substantially when compared to more distant species like mice. biorxiv.org The entire structure of the angiotensinogen molecule, not merely the initial 14 amino acids of the tetradecapeptide, is critical for efficient binding and cleavage by renin. nih.gov Structural studies reveal that the body of the angiotensinogen protein interacts extensively with renin, and this interaction is crucial for orienting the N-terminal tail for cleavage. nih.govfrontiersin.org The binding affinity for the full angiotensinogen protein is approximately 10 times higher than for the isolated tetradecapeptide substrate. nih.gov

Angiotensin-converting enzyme (ACE), which converts angiotensin I to angiotensin II, appears to be more conserved across species, with less variation reported in its structure and function compared to renin and angiotensinogen. nih.gov However, other enzymes capable of processing angiotensin peptides, such as chymase, tonin, and cathepsins, are also present and their distribution and activity can vary between species. researchgate.net In studies on isolated rat glomerulosa cells, the processing of a tetradecapeptide to angiotensin II was not fully blocked by ACE inhibitors, suggesting that enzymes other than ACE are involved in its conversion. nih.gov This indicates that in different species, a variety of enzymes could potentially process the tetradecapeptide.

| RAS Component | Observed Interspecies Variation | Impact on Tetradecapeptide Processing |

|---|---|---|

| Renin | High degree of structural divergence and species specificity. doi.org Mammalian renin does not cleave avian, reptilian, or fish angiotensinogen. doi.org | Primary determinant of species-specific processing. Non-human renins are generally inefficient at cleaving human angiotensinogen to release the tetradecapeptide's product, Angiotensin I. ahajournals.orgnih.gov |

| Angiotensinogen | Sequence varies significantly between distant species (e.g., human vs. mouse). biorxiv.org The full protein structure, beyond the tetradecapeptide sequence, is crucial for renin interaction. nih.gov | Variations in the main body of the protein affect the efficiency of renin binding and cleavage, thus modulating the rate of tetradecapeptide processing. nih.govresearchgate.net |

| Angiotensin-Converting Enzyme (ACE) | Considered more conserved across species compared to renin and angiotensinogen. nih.gov | Likely to process Angiotensin I (derived from the tetradecapeptide) into Angiotensin II across a range of species. |

| Other Enzymes (e.g., Chymase, Tonin) | Distribution and activity vary among species and tissues. researchgate.net Can generate Angiotensin II from Angiotensin I or directly from angiotensinogen. researchgate.net | Provide alternative pathways for tetradecapeptide processing that may bypass the strict specificity of the renin-angiotensinogen interaction. nih.govnih.gov |

Evolutionary Divergence of Angiotensinogen and Renin Specificity

The interaction between renin and its substrate, angiotensinogen, is a classic example of co-evolution, where changes in one protein drive reciprocal adaptations in the other. The high specificity of this enzymatic reaction is the result of millions of years of evolutionary divergence. nih.gov The rate-limiting step of the RAS is the cleavage of angiotensinogen by renin, and this step is tightly regulated. nih.govproteopedia.org